2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride
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Overview
Description
2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the imidazole ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and glyoxal.
Cyclization: The substituted aniline undergoes cyclization with glyoxal in the presence of an acid catalyst to form the imidazole ring.
Methylation: The methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride
- 2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole hydrochloride
- 2-(4-methylphenyl)-4,5-dimethyl-1H-imidazole hydrochloride
Uniqueness
2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
2408964-25-8 |
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Molecular Formula |
C11H12ClFN2 |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
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